molecular formula C18H14N2O5 B4889498 2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone

2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone

Katalognummer B4889498
Molekulargewicht: 338.3 g/mol
InChI-Schlüssel: IJZHYDGDBNTRCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it a valuable tool for investigating various biological processes. In

Wissenschaftliche Forschungsanwendungen

2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is as a fluorescent probe for detecting and imaging reactive oxygen species in biological systems. Reactive oxygen species play a crucial role in various physiological processes, but their overproduction can lead to oxidative stress, which is associated with numerous diseases. By using 2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone as a fluorescent probe, researchers can monitor the levels of reactive oxygen species in real-time and gain insights into their role in various biological processes.

Wirkmechanismus

The mechanism of action of 2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone is based on its ability to undergo a redox reaction with reactive oxygen species. When this compound reacts with reactive oxygen species, it undergoes a change in its fluorescence properties, which can be detected and measured using various analytical techniques. The exact mechanism of this reaction is still being studied, but it is believed to involve the formation of a nitroso derivative, which is responsible for the changes in fluorescence properties.
Biochemical and Physiological Effects:
2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone has been shown to have various biochemical and physiological effects. One of the primary effects of this compound is its ability to detect and monitor reactive oxygen species in biological systems. This can provide valuable insights into the role of reactive oxygen species in various physiological processes and diseases. Additionally, this compound has been shown to have antioxidant properties, which can help protect cells from oxidative damage.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of using 2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone in lab experiments is its high sensitivity and specificity for detecting reactive oxygen species. This makes it a valuable tool for investigating various biological processes that involve reactive oxygen species. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain applications. Additionally, the synthesis of this compound can be challenging and time-consuming, which can limit its availability for research purposes.

Zukünftige Richtungen

There are numerous future directions for research involving 2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone. One potential direction is the development of new fluorescent probes based on this compound that can detect other reactive species, such as nitrogen and sulfur species. Another potential direction is the use of this compound in the development of new therapies for diseases associated with oxidative stress, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential side effects in biological systems.
Conclusion:
In conclusion, 2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone is a valuable compound for investigating various biological processes that involve reactive oxygen species. Its unique chemical properties make it a valuable tool for detecting and imaging reactive oxygen species in real-time. However, its potential toxicity and challenging synthesis can limit its use in certain applications. Nonetheless, there are numerous future directions for research involving this compound, which can lead to new insights into the role of reactive oxygen species in various physiological processes and diseases.

Synthesemethoden

The synthesis of 2-acetyl-3-[(2-methoxyphenyl)imino]-6-nitro-1-indanone involves the reaction of 2-acetyl-1-naphthol and 2-methoxyaniline in the presence of nitric acid and acetic anhydride. This reaction results in the formation of a yellow crystalline solid, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Eigenschaften

IUPAC Name

2-acetyl-3-(2-methoxyphenyl)imino-6-nitroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-10(21)16-17(19-14-5-3-4-6-15(14)25-2)12-8-7-11(20(23)24)9-13(12)18(16)22/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZHYDGDBNTRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(=NC2=CC=CC=C2OC)C3=C(C1=O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-3-(2-methoxyphenyl)imino-6-nitroinden-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.